N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride
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Overview
Description
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride is a chemical compound with the molecular formula C17H19ClN2. It is known for its unique structure, which includes a phenylamino group and a pent-3-en-2-ylidene linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride typically involves the condensation of aniline derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid acting as a catalyst. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline
- N-(3-(Phenylamino)prop-2-en-1-ylidene)aniline
- N-(5-(Phenylamino)pent-2-en-1-ylidene)aniline
Uniqueness
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H19ClN2 |
---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
N-[(E)-4-phenyliminopent-2-en-2-yl]aniline;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17;/h3-13,18H,1-2H3;1H/b14-13+,19-15?; |
InChI Key |
YWZFYPUSOAVVRC-KATKPDCMSA-N |
Isomeric SMILES |
C/C(=C\C(=NC1=CC=CC=C1)C)/NC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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